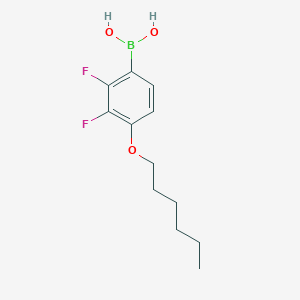

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

Beschreibung

BenchChem offers high-quality 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-hexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHOIHOUIPPIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376831 | |

| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-20-3 | |

| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a feasible synthetic pathway, detailed experimental protocols, and expected quantitative data. The synthesis involves a two-step process starting from a commercially available precursor, proceeding through a key intermediate, to yield the final product. The methodologies described are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Synthetic Pathway Overview

The synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid can be efficiently achieved in two primary steps. The first step involves the etherification of a suitable bromodifluorophenol precursor via a Williamson ether synthesis to introduce the n-hexyloxy side chain. The resulting aryl bromide is then converted to the target boronic acid through a lithium-halogen exchange followed by borylation and subsequent hydrolysis.

Caption: Overall synthetic workflow for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps.

Step 1: Synthesis of 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene

This procedure utilizes the Williamson ether synthesis to form the hexyl ether.

Materials:

-

1-Bromo-2,3-difluoro-4-hydroxyphenol

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2,3-difluoro-4-hydroxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromohexane (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene as a colorless oil.

Step 2: Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

This step involves a lithium-halogen exchange followed by borylation and hydrolysis.

Materials:

-

1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by washing with cold pentane to afford 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid as a white solid.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis. The yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 1: Reactant and Product Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Bromo-2,3-difluoro-4-hydroxyphenol | N/A | C₆H₃BrF₂O | 224.99 | Starting Material |

| 1-Bromohexane | 111-25-1 | C₆H₁₃Br | 165.07 | Reagent |

| 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene | N/A | C₁₂H₁₅BrF₂O | 309.15 | Intermediate |

| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Reagent |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Reagent |

| 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | 121219-20-3 | C₁₂H₁₇BF₂O₃ | 258.07 | Final Product[1] |

Table 2: Expected Yields and Purity

| Step | Product | Expected Yield (%) | Purity (%) (after purification) |

| 1. Williamson Ether Synthesis | 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene | 80-95 | >98 |

| 2. Lithiation-Borylation | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | 70-85 | >98 |

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the relationships between the key steps.

Caption: Detailed experimental workflow for the two-step synthesis.

Caption: Logical relationships of reagents in the borylation step.

Characterization of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

The structure and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the n-hexyloxy chain, and a broad singlet for the B(OH)₂ protons. The aromatic signals will exhibit splitting patterns consistent with the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the n-hexyloxy group, and the carbon atom attached to the boron, which may be broad.

-

¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the neighboring aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (258.07 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

This guide provides a comprehensive framework for the synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.

References

An In-depth Technical Guide to 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a specialized organic compound that belongs to the family of phenylboronic acids. These compounds are characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The presence of two fluorine atoms and an n-hexyloxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in various fields of chemical synthesis.

Fluorinated phenylboronic acids are of particular interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, such as acidity, lipophilicity, and metabolic stability.[1] The n-hexyloxy chain, a six-carbon alkoxy group, enhances solubility in organic solvents and can influence the self-assembly properties of molecules in which it is incorporated, which is particularly relevant in the design of liquid crystals.[2]

This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and applications of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, with a focus on its relevance to researchers in organic synthesis and drug development.

Core Properties and Structure

The fundamental properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 121219-20-3 | [3] |

| Molecular Formula | C₁₂H₁₇BF₂O₃ | [3] |

| Molecular Weight | 258.07 g/mol | [3] |

| Boiling Point (Predicted) | 368.5±52.0 °C | [4] |

| pKa (Predicted) | 7.44±0.58 | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

| Density (Predicted) | 1.16±0.1 g/cm³ | [4] |

The structure of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is depicted below:

Caption: 2D Structure of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Experimental Protocols

Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

A plausible synthetic route to 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid involves a two-step process starting from a commercially available bromophenol derivative. The general strategy involves the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation, and finally deprotection and etherification. A more direct approach would be the etherification of a suitable difluorohydroxyphenylboronic acid. The following is a generalized protocol based on common synthetic methods for analogous compounds.[5][6][7]

Step 1: Synthesis of 2,3-Difluoro-4-hydroxyphenylboronic acid

This intermediate can be synthesized from 4-bromo-2,3-difluorophenol. The phenolic hydroxyl group is first protected, for example, as a tetrahydropyranyl (THP) ether. The protected compound then undergoes a lithium-halogen exchange with n-butyllithium at low temperature (-78 °C), followed by quenching with a trialkyl borate such as trimethyl borate. Acidic workup removes the protecting group and hydrolyzes the borate ester to yield the desired boronic acid.

Step 2: Etherification of 2,3-Difluoro-4-hydroxyphenylboronic acid

The final product is obtained through a Williamson ether synthesis. 2,3-Difluoro-4-hydroxyphenylboronic acid is reacted with an n-hexyl halide (e.g., 1-bromohexane) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

Caption: Proposed synthesis workflow for the target molecule.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the n-hexyloxy chain, and a broad singlet for the hydroxyl protons of the boronic acid group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The n-hexyloxy group will show a triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a series of multiplets for the other methylene groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will appear as doublets due to C-F coupling. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[11][12]

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds.[13] These structures are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals.

The fluorine and n-hexyloxy substituents on the phenylboronic acid play a crucial role in tuning the properties of the resulting coupled products. For instance, in the synthesis of liquid crystals, these groups can influence the mesophase behavior, dielectric anisotropy, and viscosity of the final material.[2]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Potential in Drug Development

Phenylboronic acids and their derivatives have garnered significant attention in medicinal chemistry.[14] The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited for targeting glycoproteins and for enzyme inhibition. The presence of fluorine atoms can enhance the binding affinity and metabolic stability of drug candidates.[15]

While specific biological activities of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid have not been extensively reported, its structural features suggest potential for investigation in several areas:

-

Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes.

-

Carbohydrate Recognition: The boronic acid group can interact with the diol functionalities of sugars, making it a candidate for developing sensors or therapeutics that target specific carbohydrates.[16]

-

Antimicrobial Agents: Some fluorinated phenylboronic acids have demonstrated antibacterial and antifungal properties.[1]

Further research is required to fully elucidate the biological and pharmacological profile of this particular compound.

References

- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-DIFLUORO-4-(N-HEXYLOXY)PHENYLBORONIC ACID | 121219-20-3 [chemicalbook.com]

- 4. 2,3-DIFLUORO-4-(N-HEXYLOXY)PHENYLBORONIC ACID CAS#: 121219-20-3 [amp.chemicalbook.com]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cris.unibo.it [cris.unibo.it]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 12. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid (CAS No. 121219-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid, registered under CAS number 121219-20-3, is a synthetic organoboron compound. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on the characteristics of related compounds. Phenylboronic acids are a class of compounds of significant interest in medicinal chemistry and drug development due to their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to interact with biological molecules. The presence of fluorine atoms and a hexyloxy group on the phenyl ring of this specific molecule suggests unique properties that may influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid is presented in the table below. This data is essential for its application in experimental settings, including solubility and reaction condition considerations.

| Property | Value | Reference |

| CAS Number | 121219-20-3 | [1][2] |

| Molecular Formula | C₁₂H₁₇BF₂O₃ | [1][2] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |

| LogP | 1.6037 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 7 | [1] |

Synthesis

Experimental Protocol: A General Approach

This protocol is a representative procedure for the synthesis of substituted phenylboronic acids and can be adapted for the preparation of (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of the appropriate starting material, 1-bromo-2,3-difluoro-4-(hexyloxy)benzene, in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Borylation

-

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate or trimethyl borate in anhydrous THF to the Grignard reagent via a dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Quench the reaction by slowly adding a cooled aqueous solution of a weak acid (e.g., 1 M HCl) with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude boronic acid.

-

Purify the crude product by recrystallization or column chromatography to obtain (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid.

Spectroscopic Characterization (Predicted)

While specific spectra for (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid are not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic protons of the boronic acid group. The aromatic protons will exhibit splitting patterns influenced by the fluorine substituents. The methylene group attached to the oxygen will appear as a triplet, and the other methylene groups of the hexyl chain will show complex multiplets, with the terminal methyl group appearing as a triplet. The boronic acid protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the hexyloxy group. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the fluorine environments on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (boronic acid) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1350 | B-O stretching |

| ~1250 | C-O stretching (aryl ether) |

| ~1100-1000 | C-F stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hexyloxy chain and parts of the phenylboronic acid moiety.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid has been reported, the structural motifs of the molecule suggest several areas of potential pharmacological relevance.

Role of Phenylboronic Acids in Drug Development

Phenylboronic acids are recognized as privileged structures in medicinal chemistry.[3] They are known to form reversible covalent bonds with diols, a property that allows them to interact with various biological molecules, including carbohydrates, glycoproteins, and certain amino acid residues in enzymes. This interaction is the basis for their application as sensors, drug delivery vehicles, and enzyme inhibitors.[3]

Influence of Fluorine Substitution

The presence of two fluorine atoms on the phenyl ring is expected to significantly influence the compound's electronic properties and, consequently, its biological activity. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of the boronic acid moiety, which can be crucial for its interaction with biological targets.[4] For instance, fluorinated phenyl derivatives have been investigated as inhibitors of various enzymes and as components of anticancer agents.[5]

Potential as Enzyme Inhibitors

Boronic acid derivatives have been successfully developed as inhibitors of serine proteases and other enzymes. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition. Given this precedent, (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid could potentially be investigated as an inhibitor for a range of enzymatic targets.

Sialic Acid Targeting in Cancer Therapy

A significant area of research for phenylboronic acids is their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells.[6] This interaction can be exploited for targeted drug delivery to tumors. The difluoro-hexyloxy-phenylboronic acid moiety could potentially be incorporated into larger drug delivery systems to target cancer cells.

References

- 1. rsc.org [rsc.org]

- 2. cris.unibo.it [cris.unibo.it]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a fluorinated arylboronic acid with significant potential in organic synthesis, materials science, and medicinal chemistry. This document details its fundamental characteristics, experimental protocols for its synthesis and application, and its role as a versatile building block.

Core Physical and Chemical Properties

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a white to off-white solid at room temperature. Its structural attributes, particularly the presence of fluorine atoms and a boronic acid moiety, impart unique reactivity and make it a valuable intermediate in a variety of chemical transformations.

Table 1: Physical and Chemical Properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇BF₂O₃ | [1][2] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| CAS Number | 121219-20-3 | [1][2] |

| Appearance | White to off-white solid | Inferred from general properties of phenylboronic acids |

| Melting Point | Not explicitly available in searches. Phenylboronic acids typically have melting points in the range of 100-300 °C. | General knowledge |

| Boiling Point | Data not available. Phenylboronic acids often decompose at high temperatures. | General knowledge |

| Solubility | Soluble in many polar organic solvents such as methanol, ethanol, acetone, and THF. Poorly soluble in nonpolar solvents like hexanes.[3] | [3] |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents and moisture. Boronic acids can undergo dehydration to form boroxines. | General knowledge |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the n-hexyloxy chain (including a triplet for the terminal methyl group and multiplets for the methylene groups), and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring (with C-F and C-B couplings) and the n-hexyloxy group. The carbon attached to the boron atom will appear as a broad signal. |

| ¹¹B NMR | A single, broad resonance characteristic of a tricoordinate boronic acid. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

A general and widely applicable method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5][6] The following is a plausible synthetic route for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, starting from 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene.

Workflow for the Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

Caption: General synthetic pathway for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Detailed Methodology:

-

Lithiation: Dissolve 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the low temperature. Stir the reaction mixture at -78 °C for a specified time to ensure complete formation of the aryllithium intermediate.[7]

-

Boration: To the cold solution of the aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a protic acid, such as hydrochloric acid (HCl), while cooling the mixture in an ice bath.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.[7]

Suzuki-Miyaura Cross-Coupling Reaction

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in liquid crystals and pharmaceuticals.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, combine 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, an aryl halide or triflate, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. Degas the reaction mixture thoroughly by bubbling an inert gas (argon or nitrogen) through it or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.

Applications in Research and Development

The unique combination of a difluorinated phenyl ring, a hexyloxy chain, and a boronic acid functional group makes 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid a highly attractive building block in several areas of research and development.

Liquid Crystals

Fluorinated liquid crystal materials are of significant interest for display applications due to their advantageous properties, such as high clearing points, low viscosity, and tailored dielectric anisotropy. The 2,3-difluoro substitution pattern, in particular, is known to induce a negative dielectric anisotropy, which is crucial for vertically aligned (VA) liquid crystal displays. The n-hexyloxy tail provides the necessary aspect ratio and influences the mesophase behavior. This compound serves as a key intermediate for the synthesis of complex liquid crystalline molecules through reactions like the Suzuki-Miyaura coupling.

Medicinal Chemistry

Boronic acids and their derivatives are a prominent class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[4] The boronic acid group can act as a bioisostere for carboxylic acids or other functional groups and can form reversible covalent bonds with diols, which are present in many biological molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. While specific applications of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in drug discovery are not widely reported, its structural features suggest potential for its use in the development of enzyme inhibitors or as a scaffold for new therapeutic agents.

Safety and Handling

As with all boronic acids, 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a valuable and versatile chemical intermediate. Its distinct physical and chemical properties, driven by the presence of fluoro, hexyloxy, and boronic acid functionalities, make it a key component in the synthesis of advanced materials, particularly liquid crystals, and a compound of interest for medicinal chemistry research. The experimental protocols outlined in this guide provide a foundation for its synthesis and application in further research and development endeavors.

References

- 1. 2,3-DIFLUORO-4-(N-HEXYLOXY)PHENYLBORONIC ACID CAS#: 121219-20-3 [amp.chemicalbook.com]

- 2. 光电材料,CAS#:121219-20-3,2,3-DIFLUORO-4-(N-HEXYLOXY)PHENYLBORONIC ACID,2,3-DIFLUORO-4-(N-HEXYLOXY)PHENYLBORONIC ACID [chemfish.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

A Technical Guide to the Preparation of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has made them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of the core synthetic methodologies for accessing this important class of compounds, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction

Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom. The boron atom's empty p-orbital confers Lewis acidity, while the C-B bond allows for facile transmetalation to transition metal catalysts. This unique reactivity profile, combined with their general stability and low toxicity, underpins their widespread use. The methods for their preparation have evolved from classical organometallic routes to highly efficient and atom-economical catalytic processes. This document details four primary methods for their synthesis: the Grignard reaction, lithiation-borylation, Miyaura borylation, and iridium-catalyzed C-H borylation.

Core Synthetic Methodologies

Grignard Reaction Method

One of the most traditional and widely used methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][2][3] This method is robust and applicable to a wide range of substituted aryl bromides and iodides.

Logical Workflow:

References

molecular weight and formula of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a key intermediate in the synthesis of advanced organic materials. This document outlines its chemical properties, a detailed synthesis protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions, particularly for the development of liquid crystals and other organic electronics.

Core Compound Data

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is an organoboron compound valued for its utility as a building block in organic synthesis. The fluorine substituents and the boronic acid moiety impart unique reactivity, making it a crucial component in the construction of complex molecular architectures.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇BF₂O₃ | [1][2] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| CAS Number | 121219-20-3 | [1] |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis Protocol

The synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid typically proceeds via a lithiation reaction of a corresponding aryl bromide followed by quenching with a trialkyl borate and subsequent hydrolysis. Below is a representative experimental protocol.

Reaction: Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

Materials:

-

1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1N solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is dried in an oven and allowed to cool under an inert atmosphere.

-

Initial Reaction: 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1N HCl solution. The mixture is stirred for 1 hour.

-

Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography to yield 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Caption: General synthesis workflow for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl compounds that are often the core structures of liquid crystals. The fluorine atoms on the phenyl ring can enhance the properties of the final liquid crystal molecules, such as their dielectric anisotropy and viscosity.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: In a reaction vessel, 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid (1.2 equivalents), an aryl halide (e.g., a brominated aromatic compound, 1.0 equivalent), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents) are combined.

-

Solvent: A solvent system, often a mixture of an organic solvent like toluene and an aqueous solution of the base, is added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Analysis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a fluorinated arylboronic acid with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It also provides detailed, generalized experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers working with this and related compounds.

Introduction

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid belongs to the versatile class of arylboronic acids, which are crucial building blocks in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of two fluorine atoms and a hexyloxy group on the phenyl ring can significantly influence the compound's reactivity, selectivity, and pharmacokinetic properties in medicinal chemistry applications. A thorough spectroscopic characterization is the cornerstone for verifying the identity, purity, and structure of this molecule.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is presented below. The following sections detail the anticipated spectroscopic data based on established principles and data from analogous compounds.

Caption: Molecular Structure of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 7.8 - 8.2 | br s | B(OH )₂ |

| 7.1 - 7.3 | m | Ar-H | |

| 6.8 - 7.0 | m | Ar-H | |

| 4.0 - 4.2 | t | O-CH₂ -(CH₂)₄-CH₃ | |

| 1.7 - 1.9 | p | O-CH₂-CH₂ -(CH₂)₃-CH₃ | |

| 1.3 - 1.6 | m | O-(CH₂)₂-(CH₂ )₃-CH₃ | |

| 0.8 - 1.0 | t | O-(CH₂)₅-CH₃ | |

| ¹³C NMR | 150 - 155 (d, JCF) | d | C -F |

| 145 - 150 (d, JCF) | d | C -F | |

| 140 - 145 (d, JCF) | d | C -O | |

| 120 - 125 | s | C -B | |

| 115 - 120 (d, JCF) | d | Ar-C H | |

| 110 - 115 (d, JCF) | d | Ar-C H | |

| 68 - 70 | s | O -CH₂ | |

| 31 - 33 | s | O-CH₂-CH₂ | |

| 28 - 30 | s | O-(CH₂)₂-CH₂ | |

| 25 - 27 | s | O-(CH₂)₃-CH₂ | |

| 22 - 24 | s | O-(CH₂)₄-CH₂ | |

| 13 - 15 | s | CH₃ | |

| ¹⁹F NMR | -130 to -140 | m | Ar-F |

| -150 to -160 | m | Ar-F | |

| ¹¹B NMR | 25 - 30 | br s | B (OH)₂ |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B. 'd' denotes doublet, 't' denotes triplet, 'p' denotes pentet, 'm' denotes multiplet, and 'br s' denotes a broad singlet. JCF represents the carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (from B(OH)₂) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1600 - 1620 | Medium | C=C stretch (aromatic) |

| 1310 - 1380 | Strong | B-O stretch |

| 1200 - 1250 | Strong | C-O stretch (aryl ether) |

| 1100 - 1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z | Assignment |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

| [M+X]⁻ | Adduct with anion X (e.g., Cl⁻, OAc⁻) | ||

| ESI-MS | Positive | [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct | ||

| GC-MS | EI | M⁺ | Molecular ion |

| Fragments | Loss of H₂O, C₆H₁₃, OC₆H₁₃ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. Instrument parameters should be optimized for the specific equipment used.

Synthesis

A plausible synthetic route involves the lithiation of 1,2-difluoro-3-(n-hexyloxy)benzene followed by quenching with a trialkyl borate and subsequent acidic workup.

Caption: General synthetic workflow for the target compound.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shift of the B(OH)₂ protons.

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum of a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

-

Mass Spectrometry: For ESI-MS, prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization. For GC-MS, a derivatization step to form a more volatile boronic ester may be necessary.

Instrumentation and Data Acquisition

-

NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution, especially for resolving the aromatic proton and fluorine-coupled carbon signals.[1]

-

IR Spectrometer: A standard FT-IR spectrometer can be used to acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is beneficial for accurate mass determination and elemental composition analysis.

Data Analysis and Interpretation Workflow

Caption: Logical workflow for spectroscopic data analysis.

Conclusion

The spectroscopic analysis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid requires a multi-technique approach. While direct experimental data is scarce, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, IR, and mass spectrometry, interpreted with reference to analogous structures, can provide a confident structural elucidation. The methodologies and predicted data presented in this guide offer a solid foundation for researchers to characterize this and similar fluorinated arylboronic acids, facilitating their application in synthetic and medicinal chemistry. characterize this and similar fluorinated arylboronic acids, facilitating their application in synthetic and medicinal chemistry.

References

Technical Guide: Stability and Handling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability and handling characteristics to ensure safe and reproducible experimental outcomes. This guide provides an in-depth overview of the stability profile, recommended handling procedures, and experimental methodologies for evaluating the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 121219-20-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇BF₂O₃ | [2] |

| Molecular Weight | 258.07 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥98% | [2] |

Stability Profile

While specific quantitative stability data for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is not extensively documented in publicly available literature, its stability can be inferred from studies on structurally related fluorinated phenylboronic acids and the general chemistry of boronic acids.

Key Factors Influencing Stability:

-

Hydrolytic Stability: Phenylboronic acids are susceptible to hydrolysis. The presence of two ortho-fluorine atoms relative to the boronic acid group in 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid may decrease its hydrolytic stability compared to other isomers.[5][6] Studies have shown that ortho-difluoro substitution can lead to less stable compounds.[5][6]

-

Protodeboronation: A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often facilitated by aqueous and basic conditions.

-

Oxidation: Boronic acids can undergo oxidation, particularly in the presence of strong oxidizing agents.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided. Boronic acids can dehydrate at elevated temperatures to form cyclic anhydrides (boroxines).

-

Hygroscopicity: Phenylboronic acids can be hygroscopic, meaning they tend to absorb moisture from the air. This can impact both the purity and stability of the compound.

Incompatible Materials:

To maintain the integrity of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, contact with the following should be avoided:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Excessive moisture

Recommended Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the quality and ensuring the safety of personnel working with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.

-

Skin and Body Protection: Laboratory coat.

General Handling Procedures:

-

Avoid inhalation of dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep containers tightly sealed when not in use.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption.

-

Refrigeration is recommended for long-term storage.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

-

Store away from incompatible materials.

Experimental Protocols for Stability Assessment

Due to the lack of specific, publicly available stability data for 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, researchers may need to perform their own stability studies. The following are outlines of common experimental protocols for assessing the stability of boronic acids.

Spectrophotometric Method for Hydrolytic Stability

This method is used to monitor the degradation of the boronic acid in aqueous solutions over time by observing changes in its UV-Vis absorbance spectrum.

Methodology:

-

Prepare a stock solution of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare buffer solutions at various pH values (e.g., acidic, neutral, and basic).

-

Initiate the stability study by diluting an aliquot of the stock solution into each buffer solution to a known concentration.

-

Record the UV-Vis spectrum of each solution at time zero and at regular intervals thereafter.

-

Monitor the change in absorbance at the wavelength of maximum absorption (λmax) over time. A decrease in absorbance at the λmax of the parent compound can indicate degradation.

-

Calculate the degradation rate constant by plotting the natural logarithm of the concentration (or absorbance) versus time.

NMR Spectroscopy for Degradation Product Identification

¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids and identifying the resulting products, such as the product of protodeboronation.

Methodology:

-

Prepare a solution of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) with a known amount of an internal standard.

-

Acquire initial ¹H and ¹¹B NMR spectra to serve as a baseline (time zero).

-

Subject the solution to stress conditions (e.g., add D₂O and adjust the pD, or expose to elevated temperature).

-

Acquire NMR spectra at regular intervals to monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to degradation products.

-

Integrate the signals relative to the internal standard to quantify the extent of degradation over time. The appearance of a new aromatic proton signal in the ¹H NMR spectrum, coupled with the disappearance of the boronic acid signal in the ¹¹B NMR spectrum, would be indicative of protodeboronation.

Visualizations

Workflow for Handling and Use

Caption: Workflow for the safe handling and use of the compound.

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of the compound.

References

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

- 4. d-nb.info [d-nb.info]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

understanding the reactivity of difluorophenylboronic acids

An In-Depth Technical Guide to the Reactivity of Difluorophenylboronic Acids

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks is paramount for the successful synthesis of complex molecular targets. Difluorophenylboronic acids have emerged as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in drug discovery and materials science.[1][2]

This technical guide provides a comprehensive overview of the core principles governing the reactivity of difluorophenylboronic acids, with a focus on their application in Suzuki-Miyaura cross-coupling, the inherent challenges of their stability, and detailed experimental protocols.

Core Concepts: Electronic Effects and Lewis Acidity

The reactivity of an arylboronic acid is fundamentally linked to its electronic properties. Fluorine, as a highly electronegative atom, exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acid.[3] A more Lewis acidic boron center can facilitate the formation of the boronate species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4]

The position of the fluorine atoms is critical. An ortho-fluorine substituent can influence the acidity and reactivity through steric effects and potential intramolecular interactions.[5][6] For instance, the presence of two fluorine atoms in 2,5-difluorophenylboronic acid is expected to significantly increase its Lewis acidity compared to the parent phenylboronic acid and monofluorinated analogues.[3] This enhanced acidity can lead to a higher concentration of the reactive boronate species in solution, potentially accelerating the transmetalation step.[3][7]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for difluorophenylboronic acids, enabling the formation of C-C bonds between the difluorophenyl moiety and various aryl or heteroaryl halides.[1] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and highly dependent on the nature of the boronic acid.[8][9][10] The electron-deficient nature of difluorophenylboronic acids can slow this step, necessitating the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like XPhos or SPhos.[8][11]

Quantitative Data: Performance in Suzuki-Miyaura Coupling

The efficiency of coupling reactions involving difluorophenylboronic acids is highly substrate-dependent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Below is a summary of reported conditions for the coupling of 2,5-difluorophenylboronic acid.

| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [5] |

| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | >95 | [5] |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 80 | 4 | 92 | [5] |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 95 | 16 | 88 | [12] |

Note: This table summarizes data from various sources. Yields are substrate-dependent, and optimization is recommended for each specific reaction. RT is typically 20-25 °C.

Key Challenge: Stability and Protodeboronation

A significant challenge associated with electron-deficient arylboronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13][14] This process consumes the starting material, reduces yields, and generates impurities.[13]

Protodeboronation is often accelerated by basic conditions (high pH), elevated temperatures, and the presence of water.[15] The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this decomposition pathway.[13]

Strategies to Minimize Protodeboronation: [13][15]

-

Use highly active catalysts: Employing modern palladium precatalysts with bulky biarylphosphine ligands can accelerate the desired coupling reaction to outcompete the slower decomposition pathway.[11][12]

-

Control reaction time and temperature: Avoid prolonged reaction times at high temperatures.

-

Optimize base selection: Use the mildest effective base (e.g., K₃PO₄, K₂CO₃) and avoid strong hydroxides.

-

Use anhydrous solvents: When the protocol allows, using anhydrous solvents can suppress this water-mediated side reaction.

-

Convert to a more stable derivative: If protodeboronation is persistent, the boronic acid can be converted to a more stable pinacol ester derivative prior to the coupling reaction.[13]

Experimental Protocols

Synthesis of 2,5-Difluorophenylboronic Acid

This protocol describes a common Grignard-based approach for the synthesis of 2,5-difluorophenylboronic acid from 1-bromo-2,5-difluorobenzene.[16]

Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.1 eq) and a single crystal of iodine. Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 1-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF in a dropping funnel. Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color). Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[16]

-

Borylation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath. Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, ensuring the temperature remains below -60 °C.[16]

-

Workup and Isolation: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the reaction to 0 °C and quench by the slow addition of 10% aqueous hydrochloric acid until the solution is acidic (pH 1-2). Separate the aqueous layer and extract it multiple times with diethyl ether.[16]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[16]

Suzuki-Miyaura Cross-Coupling Protocol

This general protocol is adapted for the coupling of an aryl halide with 2,5-difluorophenylboronic acid using a modern catalyst system to mitigate protodeboronation.[5][12]

Methodology:

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 eq), 2,5-difluorophenylboronic acid (1.5 mmol, 1.5 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[12]

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.[12]

-

Solvent and Base Addition: Add degassed anhydrous solvent (e.g., 2 mL of THF) via syringe. Then, add the degassed aqueous base (e.g., 4 mL of 0.5 M K₃PO₄ solution) via syringe.[12]

-

Reaction: Stir the biphasic mixture vigorously at the desired temperature (room temperature or 40 °C for less reactive substrates) for the required time (e.g., 30 minutes to 4 hours).[5][12]

-

Monitoring and Workup: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[12]

Conclusion

Difluorophenylboronic acids are powerful and versatile reagents in modern organic synthesis. Their unique electronic properties, conferred by the fluorine substituents, make them highly valuable for constructing complex molecules in pharmaceutical and materials science research. While their enhanced Lewis acidity can be advantageous in cross-coupling reactions, it also predisposes them to protodeboronation. A thorough understanding of this reactivity dichotomy, coupled with careful optimization of reaction conditions using modern catalytic systems, is essential for harnessing the full synthetic potential of these important building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ideals.illinois.edu [ideals.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembites.org [chembites.org]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Protodeboronation - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinylaryl structures.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[4][5][6] Boronic acids and their derivatives are key reagents in these transformations due to their general stability, low toxicity, and high functional group tolerance.[3]

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid . This specific boronic acid is of interest in medicinal chemistry due to the presence of fluorine atoms, which can enhance metabolic stability and binding affinity, and the hexyloxy chain, which modulates lipophilicity. The electron-withdrawing nature of the fluorine atoms makes this an electron-deficient boronic acid, which can influence its reactivity in the catalytic cycle.[7][8]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The reactivity of the halide is typically in the order of I > OTf > Br > Cl.[1]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. This is often the rate-determining step, especially for electron-deficient boronic acids.[8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents

-

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos for challenging couplings)[7]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Experimental Procedure

The following workflow outlines the general steps for setting up the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents). If a solid palladium catalyst and ligand are used, they can also be added at this stage.

-

Inert Atmosphere: Seal the vessel and subject it to several cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.

-

Solvent Addition: Under the inert atmosphere, add the chosen anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a solvent to water ratio of 4:1 to 10:1).

-

Catalyst Addition: If not added previously, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (commonly 80-110 °C) and stir for the required time (typically 4-24 hours). For microwave-assisted reactions, temperatures can be higher (e.g., 150 °C) and reaction times significantly shorter (e.g., 10-30 minutes).[9]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Tabulated Reaction Conditions

The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions that can be used as a starting point for the coupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. Due to its electron-deficient nature, more robust conditions, such as those employing sterically hindered phosphine ligands and stronger bases, may be beneficial.[7]

| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Microwave) |

| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | - | XPhos or SPhos (4 mol%) | - |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |

| Solvent System | Toluene/EtOH/H₂O (4:1:1) | 1,4-Dioxane/H₂O (10:1) | DMF |

| Temperature | 90 °C | 110 °C | 150 °C |

| Time | 12-24 h | 12-24 h | 15-30 min |

Applications in Drug Discovery

Boronic acids are integral to the synthesis of numerous commercial drugs and clinical candidates. The Suzuki-Miyaura coupling allows for the modular assembly of complex molecular architectures, which is a significant advantage in the iterative process of drug discovery and lead optimization.

The 2,3-difluoro-4-(n-hexyloxy)phenyl moiety can be incorporated into potential drug candidates to:

-

Modulate Pharmacokinetic Properties: The fluorine atoms can block metabolic sites and increase the metabolic stability of a compound.

-

Enhance Binding Affinity: The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

-

Improve Lipophilicity: The n-hexyloxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

By utilizing the Suzuki-Miyaura coupling with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, medicinal chemists can efficiently synthesize a diverse range of analogs for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[4][5]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. books.rsc.org [books.rsc.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has gained widespread use due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3]